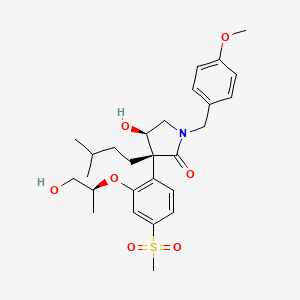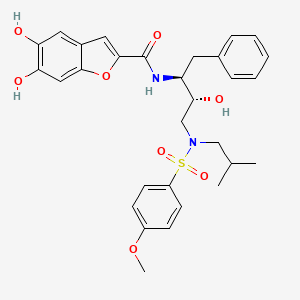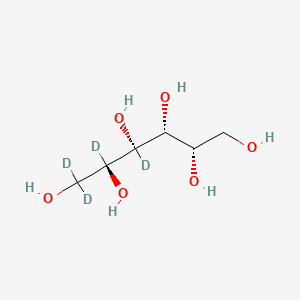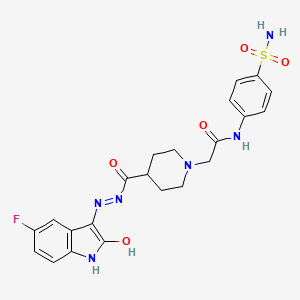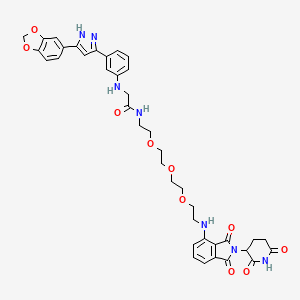
PROTAC |A-synuclein degrader 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC α-synuclein degrader 5 is a highly selective small-molecule degrader designed to target and degrade α-synuclein aggregates. This compound is particularly significant in the context of neurodegenerative diseases such as Parkinson’s disease, where α-synuclein aggregation plays a crucial role in disease progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC α-synuclein degrader 5 involves the conjugation of a probe molecule (sery308) with E3 ligase ligands. The synthetic route typically includes multiple steps of organic synthesis, including coupling reactions, purification, and characterization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of PROTAC α-synuclein degrader 5 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
化学反应分析
Types of Reactions
PROTAC α-synuclein degrader 5 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The degradation process involves the formation of a ternary complex between the target protein (α-synuclein), the PROTAC molecule, and the E3 ubiquitin ligase. This complex formation is facilitated by the specific binding affinities of the PROTAC molecule to both the target protein and the E3 ligase .
Major Products Formed
The major product of the degradation reaction is the ubiquitinated α-synuclein, which is subsequently degraded by the proteasome into smaller peptides and amino acids .
科学研究应用
PROTAC α-synuclein degrader 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research on neurodegenerative diseases to understand the role of α-synuclein aggregation and its degradation.
Medicine: Investigated as a potential therapeutic agent for treating Parkinson’s disease and other synucleinopathies.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery
作用机制
PROTAC α-synuclein degrader 5 exerts its effects by forming a ternary complex with α-synuclein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of α-synuclein, marking it for degradation by the proteasome. The degradation of α-synuclein aggregates helps to alleviate cellular toxicity and mitigate disease progression in neurodegenerative disorders .
相似化合物的比较
Similar Compounds
PROTAC α-synuclein degrader 3: Another selective degrader targeting α-synuclein, used in Parkinson’s disease research.
AUTOTAC chemicals: Macroautophagy-based targeted protein degradation compounds that also target α-synuclein aggregates.
Uniqueness
PROTAC α-synuclein degrader 5 is unique due to its high selectivity and efficiency in degrading α-synuclein aggregates. It exhibits a DC50 value of 7.51 μM and a maximum degradation rate (Dmax) of 89%, making it a potent tool for research and potential therapeutic applications .
属性
分子式 |
C39H41N7O10 |
|---|---|
分子量 |
767.8 g/mol |
IUPAC 名称 |
2-[3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]anilino]-N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C39H41N7O10/c47-34-10-8-31(37(49)43-34)46-38(50)27-5-2-6-28(36(27)39(46)51)40-11-13-52-15-17-54-18-16-53-14-12-41-35(48)22-42-26-4-1-3-24(19-26)29-21-30(45-44-29)25-7-9-32-33(20-25)56-23-55-32/h1-7,9,19-21,31,40,42H,8,10-18,22-23H2,(H,41,48)(H,44,45)(H,43,47,49) |
InChI 键 |
IYFKRANQUJUTKF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCNC(=O)CNC4=CC=CC(=C4)C5=NNC(=C5)C6=CC7=C(C=C6)OCO7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


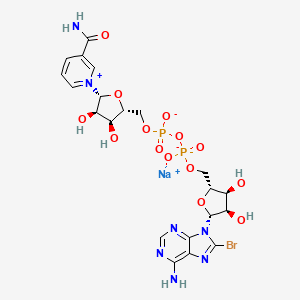


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
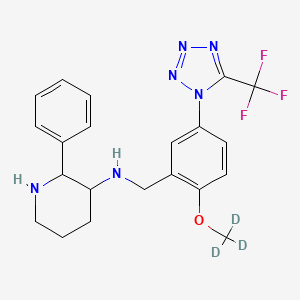
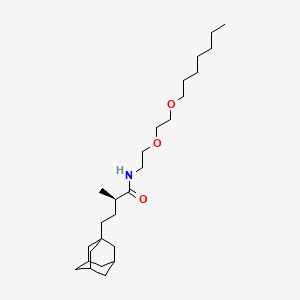
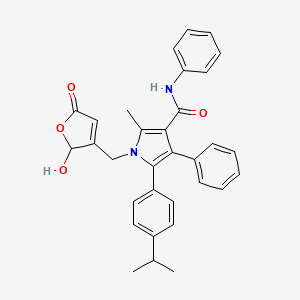
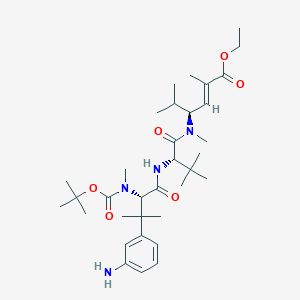
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
